

Solubility Profile of Desyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desyl chloride*

Cat. No.: B177067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Desyl chloride** (2-chloro-1,2-diphenylethanone) in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the solubility of **Desyl chloride**, enabling researchers to generate precise data for their specific applications.

Introduction to Desyl Chloride

Desyl chloride, with the chemical formula C₁₄H₁₁ClO, is a derivative of benzoin.^{[1][2]} It typically appears as a white to off-white or pale cream powder or crystalline solid.^{[1][3][4][5]} Its melting point is consistently reported in the range of 62-69°C.^{[3][4][5][6]} **Desyl chloride** is noted to be sensitive to moisture and turns brown upon exposure to sunlight, necessitating storage in sealed, dark containers.^{[6][7]} It is considered insoluble in water.^[1] This compound serves as a valuable intermediate in various organic syntheses.^{[1][5]}

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant scarcity of precise, quantitative data on the solubility of **Desyl chloride** in a broad range of organic solvents. The available information is largely qualitative, derived from recrystallization procedures.

The most specific quantitative data point found is for ethanol. During purification, it has been noted that 12.5 grams of **Desyl chloride** can be dissolved in 45 mL of boiling 95% ethanol.^[6] ^[7] This indicates a high solubility in hot ethanol. Recrystallization is also mentioned from petroleum ether, suggesting moderate solubility in this nonpolar solvent at elevated temperatures and lower solubility at room temperature.^[7]

The table below summarizes the available quantitative and qualitative solubility information for **Desyl chloride**. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine precise solubility values for their solvents and conditions of interest.

Solvent Classification	Solvent	Temperature (°C)	Solubility (g/100 mL)	Observations
Alcohols	Ethanol (95%)	Boiling	~27.8	Soluble. Used for recrystallization. [6] [7]
Methanol	-	-		Mentioned as a solvent for recrystallization for larger quantities. [8]
Ethers	Diethyl Ether	-	-	General purpose solvent for organic compounds. [9]
Tetrahydrofuran (THF)	-	-		A common polar aprotic solvent.
1,4-Dioxane	-	-		Miscible with most organic solvents. [10]
Ketones	Acetone	-	-	Soluble. [11]
Methyl Ethyl Ketone (MEK)	-	-	-	
Cyclohexanone	-	-		Miscible with common organic solvents. [12]
Esters	Ethyl Acetate	-	-	Miscible with common organic solvents. [13]
Butyl Acetate	-	-	-	
Halogenated Hydrocarbons	Dichloromethane	-	-	Miscible with many organic

solvents.[14]

Chloroform	-	-	A common solvent for organic compounds.[15]
Apolar Solvents	Petroleum Ether	Boiling	Soluble. Used for recrystallization. [7]
Hexane	-	-	
Toluene	-	-	

Note: The solubility in boiling 95% ethanol was calculated from the provided data: (12.5 g / 45 mL) * 100 mL ≈ 27.8 g/100 mL.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent.[16][17] This method is considered the gold standard for its reliability.[17]

Materials and Equipment

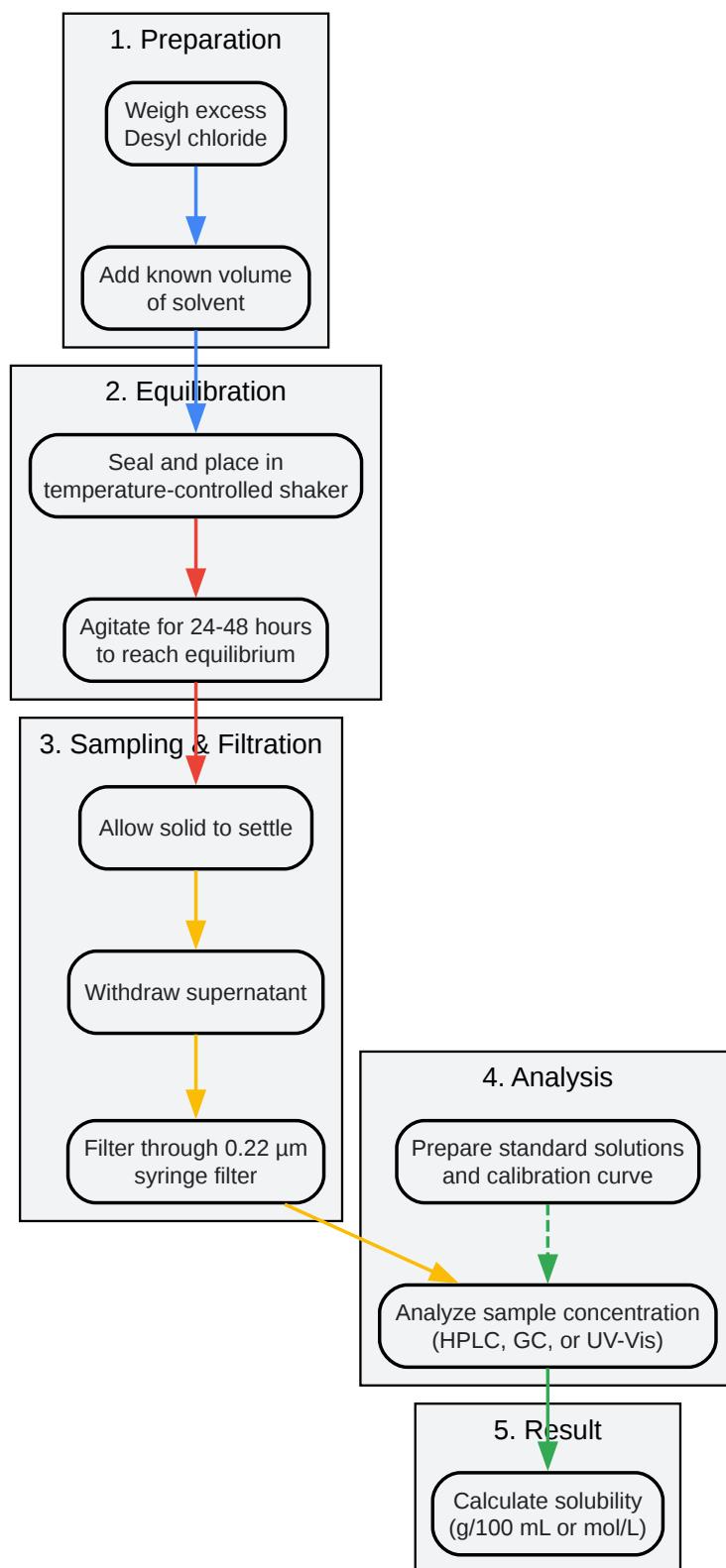
- **Desyl chloride** (solid)
- Selected organic solvents (analytical grade or higher)
- Glass vials or flasks with airtight screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance (± 0.1 mg)
- Syringes and syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks

- Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid **Desyl chloride** to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.[16]
 - Record the exact weight of the added **Desyl chloride**.
 - Add a known volume or weight of the desired organic solvent to the vial.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker or rotator set to a constant temperature. The temperature should be controlled and monitored throughout the experiment.[16]
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours to days. It is recommended to run preliminary experiments to determine the necessary equilibration time. A common practice is to agitate for at least 24-48 hours.[16]
- Sample Collection and Preparation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
- Concentration Analysis:

- Determine the concentration of **Desyl chloride** in the filtered solution using a pre-validated analytical method.
 - Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid **Desyl chloride**. This is a simple but can be less accurate for volatile solutes or very low solubilities.
 - Spectroscopic/Chromatographic Method (Recommended):
 - Prepare a series of standard solutions of **Desyl chloride** of known concentrations in the same solvent.
 - Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC or GC) of the standard solutions.
 - Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.
 - Measure the analytical response of the sample solution and determine its concentration using the calibration curve.
- Calculation of Solubility:
 - Express the solubility in the desired units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).


Considerations and Best Practices

- Purity of Materials: Ensure that both the **Desyl chloride** and the solvents are of high purity, as impurities can affect solubility.[16]
- Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.[16]
- Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. If the concentration remains constant, equilibrium is assumed.

- Triplicate Measurements: Perform all experiments in at least triplicate to ensure the reproducibility and statistical validity of the results.[17]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Desyl chloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [guidechem.com](#) [guidechem.com]
- 2. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [chembk.com](#) [chembk.com]
- 4. B21778.22 [[thermofisher.com](#)]
- 5. [nbinno.com](#) [nbinno.com]
- 6. DESYL CHLORIDE | 447-31-4 [[chemicalbook.com](#)]
- 7. Organic Syntheses Procedure [[orgsyn.org](#)]
- 8. DESYL CHLORIDE CAS#: 447-31-4 [[m.chemicalbook.com](#)]
- 9. [uomustansiriyah.edu.iq](#) [[uomustansiriyah.edu.iq](#)]
- 10. [14d-1.itrcweb.org](#) [14d-1.itrcweb.org]
- 11. [cdn.caymanchem.com](#) [cdn.caymanchem.com]
- 12. Cyclohexanone - Wikipedia [[en.wikipedia.org](#)]
- 13. [celanese.com](#) [celanese.com]
- 14. Page loading... [[wap.guidechem.com](#)]
- 15. Chloroform | CHCl3 | CID 6212 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 16. [lup.lub.lu.se](#) [lup.lub.lu.se]
- 17. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of Desyl Chloride in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177067#solubility-of-desyl-chloride-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com